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Compound of Interest

Compound Name: Tetraphenylphosphonium chloride

Cat. No.: B153553 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of anhydrous

tetraphenylphosphonium chloride ([PPh₄]Cl). The information presented herein is curated

for researchers, scientists, and professionals in drug development who utilize crystallographic

data for molecular modeling, solid-state characterization, and rational drug design. This

document outlines the precise three-dimensional arrangement of ions in the crystalline lattice,

details the experimental protocols for its determination, and presents a logical workflow for

such crystallographic studies.

Crystallographic Data Summary
The crystal structure of anhydrous tetraphenylphosphonium chloride was determined by

single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the

space group P2₁/n. The asymmetric unit contains one tetraphenylphosphonium cation

([PPh₄]⁺) and one chloride anion (Cl⁻). The phosphorus atom of the cation is located at the

center of a distorted tetrahedron formed by the four phenyl rings.

A comprehensive summary of the crystallographic data is presented in the tables below. These

data are essential for computational modeling and for understanding the packing interactions

within the solid state.
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Table 1: Crystal Data and Structure Refinement Details

Parameter Value

Empirical Formula C₂₄H₂₀PCl

Formula Weight 374.85 g/mol

Crystal System Monoclinic

Space Group P2₁/n

a (Å) 9.3069(7)

b (Å) 9.6235(5)

c (Å) 22.225(2)

α (°) 90

β (°) 99.248(4)

γ (°) 90

Volume (Å³) 1964.7(2)

Z 4

Calculated Density (Mg/m³) 1.27

Temperature (K) 294

Radiation (Å) Cu Kα (1.5418)

R-factor (%) 3.8

Source: Richardson et al., Acta Cryst. (1986).

C42, 1271-1272

Table 2: Selected Interatomic Distances (Bond Lengths)
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Bond Length (Å)

P—C(11) 1.791(2)

P—C(21) 1.789(2)

P—C(31) 1.785(2)

P—C(41) 1.788(2)

C—C (phenyl, avg.) 1.379

Source: Derived from published crystallographic

data

Table 3: Selected Interatomic Angles (Bond Angles)

Angle Value (°)

C(11)—P—C(21) 110.1(1)

C(11)—P—C(31) 108.2(1)

C(11)—P—C(41) 109.1(1)

C(21)—P—C(31) 109.8(1)

C(21)—P—C(41) 109.9(1)

C(31)—P—C(41) 109.7(1)

Source: Derived from published crystallographic

data

Experimental Protocols
This section details the methodologies for the synthesis of anhydrous

tetraphenylphosphonium chloride and the subsequent determination of its crystal structure

by single-crystal X-ray diffraction.
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Synthesis and Crystallization of Anhydrous
Tetraphenylphosphonium Chloride
High-quality single crystals suitable for X-ray diffraction can be obtained through the following

procedure, which is based on established synthetic routes and recrystallization techniques.[1]

[2][3][4]

Synthesis:

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a

mechanical stirrer, and a nitrogen inlet, add triphenylphosphine (1 equivalent) and a nickel

salt catalyst (e.g., NiCl₂, ~5 mol%).

Solvent and Reactant Addition: Add chlorobenzene (excess, acting as both reactant and

solvent).

Reaction: Heat the mixture to reflux under a nitrogen atmosphere with vigorous stirring. The

reaction progress can be monitored by thin-layer chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to

the reaction mixture to precipitate the crude tetraphenylphosphonium chloride.

Purification: Collect the crude product by vacuum filtration and wash with diethyl ether.

Crystallization for Single-Crystal X-ray Diffraction:

Solvent Selection: Anhydrous acetone is a suitable solvent for the recrystallization of

tetraphenylphosphonium chloride.[2]

Dissolution: Dissolve the crude, dried tetraphenylphosphonium chloride in a minimal

amount of hot acetone.

Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to obtain

a clear, saturated solution.

Crystal Growth: Cover the flask with a watch glass and allow the solution to cool slowly to

room temperature. Slow cooling is crucial for the growth of large, well-defined single crystals.
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Isolation: Once crystals have formed, isolate them by vacuum filtration and wash with a small

amount of cold acetone. Dry the crystals under vacuum.

Single-Crystal X-ray Diffraction
The determination of the crystal structure was performed using a four-circle automated

diffractometer. The general workflow is outlined below, based on the original publication and

standard crystallographic procedures.

Crystal Mounting: A suitable single crystal (colorless block, approximately 0.3 x 0.5 x 0.5

mm) is selected under a microscope and mounted on a goniometer head.

Data Collection:

Instrument: Enraf-Nonius CAD-4F four-circle diffractometer.

X-ray Source: Ni-filtered Cu Kα radiation (λ = 1.5418 Å).

Temperature: Data is collected at room temperature (294 K).

Data Collection Strategy: The diffractometer collects a series of diffraction spots by

rotating the crystal through a range of orientations. For the published structure, 3337

unique reflections were collected.

Data Reduction: The collected diffraction intensities are corrected for various factors,

including background scattering, Lorentz and polarization effects, and absorption.

Structure Solution and Refinement:

Software: The structure was solved using direct methods with the SHELXTL software

package.[5]

Structure Solution: The initial positions of the non-hydrogen atoms are determined from

the diffraction data.

Structure Refinement: The atomic positions and thermal parameters are refined using a

full-matrix least-squares method. Hydrogen atoms are typically placed in calculated

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://scs.illinois.edu/system/files/inline-files/shelxtl_nt.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


positions. The refinement converges to a final R-factor of 0.038 for 2865 observed

reflections.

Visualized Workflow
The following diagram illustrates the comprehensive workflow for the determination of the

crystal structure of a small molecule like anhydrous tetraphenylphosphonium chloride, from

synthesis to final data deposition.
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Caption: Workflow for small molecule crystal structure determination.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b153553?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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